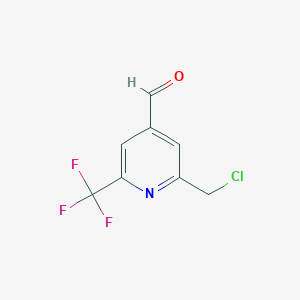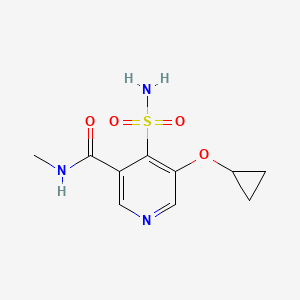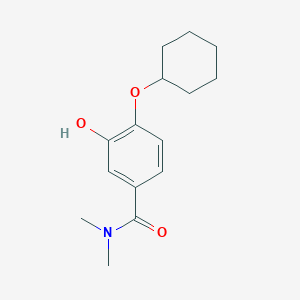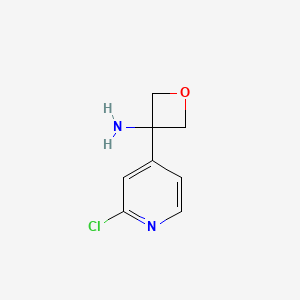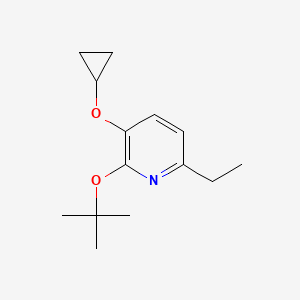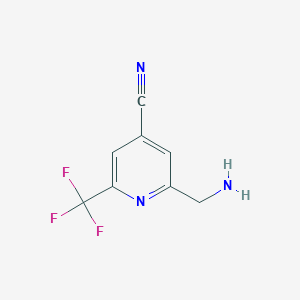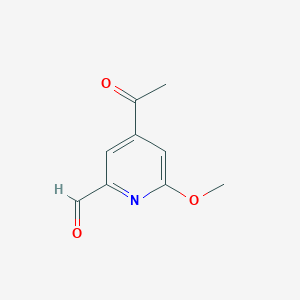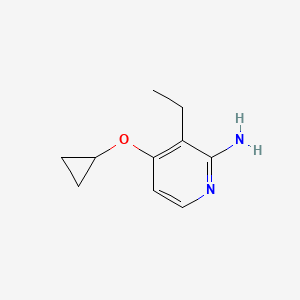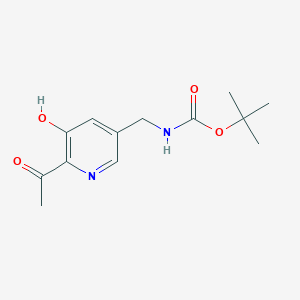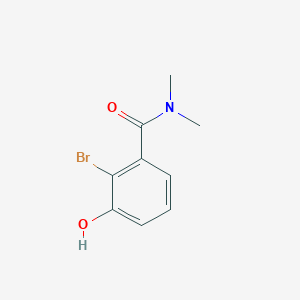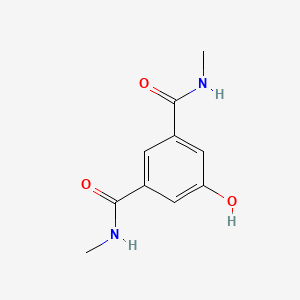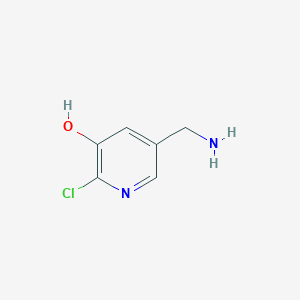
5-(Aminomethyl)-2-chloropyridin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-2-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with a six-membered ring structure containing one nitrogen atom This compound is characterized by the presence of an aminomethyl group at the 5-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-chloropyridin-3-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-OL with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds through a Mannich reaction mechanism, where the aminomethyl group is introduced at the 5-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
化学反応の分析
Types of Reactions
5-(Aminomethyl)-2-chloropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 5-(Aminomethyl)-2-chloropyridin-3-one.
Reduction: Formation of 5-(Aminomethyl)-2-chloropyridin-3-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学的研究の応用
5-(Aminomethyl)-2-chloropyridin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-(Aminomethyl)-2-chloropyridin-3-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom and hydroxyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are subject to ongoing research.
類似化合物との比較
Similar Compounds
2-Chloropyridin-3-OL: Lacks the aminomethyl group, resulting in different chemical reactivity and biological activity.
5-(Aminomethyl)pyridin-3-OL: Lacks the chlorine atom, which may affect its binding properties and reactivity.
5-(Aminomethyl)-2-methylpyridin-3-OL: The presence of a methyl group instead of a chlorine atom can lead to variations in its chemical and biological properties.
Uniqueness
5-(Aminomethyl)-2-chloropyridin-3-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the aminomethyl and chlorine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC名 |
5-(aminomethyl)-2-chloropyridin-3-ol |
InChI |
InChI=1S/C6H7ClN2O/c7-6-5(10)1-4(2-8)3-9-6/h1,3,10H,2,8H2 |
InChIキー |
HHNSZGYWFMXGGB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1O)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


